Cas no 2227642-28-4 ((2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol)

(2R)-4-(2-Chloro-1,3-thiazol-5-yl)butan-2-ol is a chiral thiazole derivative with significant utility in synthetic organic chemistry and agrochemical applications. Its key structural features include a stereogenic center at the 2-position and a 2-chlorothiazole moiety, which contribute to its reactivity and potential as an intermediate in the synthesis of biologically active compounds. The compound’s well-defined stereochemistry ensures high selectivity in asymmetric transformations, while the thiazole ring enhances its compatibility with cross-coupling reactions. This makes it particularly valuable for constructing complex molecules in pharmaceutical and crop protection research. Its stability under standard handling conditions further supports its use in scalable synthetic processes.
(2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol structure
2227642-28-4 structure
Product Name:(2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol
CAS No:2227642-28-4
MF:C7H10ClNOS
MW:191.678399562836
CID:5870404
PubChem ID:165722849
Update Time:2025-10-29

(2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol
    • EN300-1994450
    • 2227642-28-4
    • Inchi: 1S/C7H10ClNOS/c1-5(10)2-3-6-4-9-7(8)11-6/h4-5,10H,2-3H2,1H3/t5-/m1/s1
    • InChI Key: JFJBDQZATVVKMT-RXMQYKEDSA-N
    • SMILES: ClC1=NC=C(CC[C@@H](C)O)S1

Computed Properties

  • Exact Mass: 191.0171628g/mol
  • Monoisotopic Mass: 191.0171628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 61.4Ų

(2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol Pricemore >>

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Additional information on (2R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol

Compound CAS No. 2227642-28-4: (R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol

The compound with CAS number 2227642-28-4, also known as (R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol, is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the class of butanols, specifically featuring a chiral center at the second carbon atom, which imparts its unique stereochemical properties. The presence of a 1,3-thiazole ring with a chlorine substituent further enhances its chemical reactivity and functional versatility.

The structure of this compound consists of a four-carbon butanol backbone, with the hydroxyl group (-OH) attached to the second carbon atom. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is substituted at the 5-position by a chlorine atom. This substitution pattern not only stabilizes the molecule but also contributes to its unique electronic properties. The (R) configuration at the chiral center ensures specific stereochemical interactions, making it highly valuable in asymmetric synthesis and enantioselective reactions.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its thiazole moiety is known to exhibit significant biological activity, particularly in anti-inflammatory and antitumor assays. Researchers have explored its ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic interventions. Moreover, the compound's stereochemistry plays a crucial role in its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution and cyclization reactions. The use of chiral catalysts has enabled the efficient enantioselective synthesis of the (R)-enantiomer, ensuring high optical purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and confirm its stereochemistry.

The applications of (R)-4-(2-chloro-1,3-thiazol-5-yl)butan-2-ol extend beyond pharmaceuticals. It serves as an intermediate in the synthesis of complex molecules, including agrochemicals and advanced materials. Its ability to undergo various functional group transformations makes it a versatile building block in organic chemistry.

From an environmental perspective, studies have been conducted to assess the biodegradation potential of this compound. Results indicate that under specific conditions, it can undergo microbial degradation, reducing its persistence in aquatic environments. This information is critical for evaluating its ecological impact and ensuring sustainable practices in its production and use.

In conclusion, CAS number 2227642-28-4 represents a compound with multifaceted applications and significant scientific interest. Its unique structure, stereochemistry, and biological activity position it as a valuable asset in contemporary research and industrial settings.

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